molecular formula C5H5N3O2 B11922638 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde CAS No. 1004956-63-1

4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde

Cat. No.: B11922638
CAS No.: 1004956-63-1
M. Wt: 139.11 g/mol
InChI Key: APVOMTSNIZBVKW-UHFFFAOYSA-N
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Description

4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed due to its efficiency and high yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can lead to the disruption of metabolic pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

  • 4-Amino-6-oxo-1H-pyrimidine-5-carboxylic acid
  • 4-Amino-6-oxo-1H-pyrimidine-5-methanol
  • 4-Amino-6-oxo-1H-pyrimidine-5-thiol

Comparison: Compared to its similar compounds, 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity and synthetic versatility. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules .

Properties

CAS No.

1004956-63-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

4-amino-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H5N3O2/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10)

InChI Key

APVOMTSNIZBVKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)C=O)N

Origin of Product

United States

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